fluoro 2-(5-oxo-2H-furan-2-yl)acetate

Enzymology Halocatechol Catabolism Mechanistic Probe

Studying muconate cycloisomerase mechanisms is often confounded by spontaneous dehalogenation of chloro-substrates. 4-Fluoromuconolactone (CAS 32486-23-0) uniquely isolates cycloisomerization from halide elimination, enabling clean kinetic measurements. • kcat/Km: 82 min⁻¹ μM⁻¹ for trans-DLH (Pseudomonas sp. MT1) • Resistant to spontaneous dehalogenation-reduces background noise • Use as authentic standard in HPLC/LC-MS metabolic flux studies Ideal for bioremediation enzyme screening & synthetic biology. Inquire for bulk pricing.

Molecular Formula C6H5FO4
Molecular Weight 160.1 g/mol
CAS No. 32486-23-0
Cat. No. B1227926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefluoro 2-(5-oxo-2H-furan-2-yl)acetate
CAS32486-23-0
Synonyms4-carboxymethyl-4-fluorobut-2-en-4-olide
4-fluoromuconolactone
Molecular FormulaC6H5FO4
Molecular Weight160.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC1CC(=O)OF
InChIInChI=1S/C6H5FO4/c7-11-6(9)3-4-1-2-5(8)10-4/h1-2,4H,3H2
InChIKeyVYJPRJGDAFHOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoromuconolactone Procurement Guide


Fluoro 2-(5-oxo-2H-furan-2-yl)acetate (CAS 32486-23-0), systematically named (+)-4-fluoromuconolactone, is a chiral fluorinated butenolide (C₆H₅FO₄, MW 160.1 g/mol) [1]. It is a key metabolite in the bacterial degradation of 4-fluorobenzoate, formed enzymatically from 3-fluoro-cis,cis-muconate by muconate and dichloromuconate cycloisomerases [1]. Unlike its chloro- and bromo-substituted analogs, this compound uniquely isolates the cycloisomerization step from dehalogenation, making it a specialized chemical probe for studying halocatechol catabolic pathways [1].

Specialized probe for halocatechol catabolic pathway studies
Isolates cycloisomerization step from dehalogenation
Chiral fluorinated butenolide for enzyme mechanism research

Why 4-Fluoromuconolactone Is Irreplaceable


Generic substitution among halogenated muconolactones is scientifically unsound due to fluorine's unique electronegativity and leaving-group potential. 4-Fluoromuconolactone is not prone to spontaneous dehalogenation, which is a defining characteristic of 4-chloromuconolactone [1]. The latter's rapid conversion to trans-dienelactone is often unavoidable, whereas the fluorine analog persists, allowing researchers to selectively study enzymes like trans-dienelactone hydrolase (trans-DLH) without concurrent non-enzymatic dehalogenation [1]. This chemoselectivity, coupled with distinct kinetic parameters compared to the native substrate trans-dienelactone [2], establishes that this specific fluorinated lactone is a non-substitutable, high-fidelity probe for mechanistic enzymology.

Spontaneous dehalogenation mismatch
4‑Fluoromuconolactone resists non‑enzymatic dehalogenation, whereas chloro‑ and bromo‑substituted analogs rapidly convert to trans‑dienelactone, confounding cycloisomerase assays.
Kinetic discrimination alters enzyme readout
Catalytic efficiency toward trans‑dienelactone hydrolase differs markedly from the native substrate, preventing interchangeable use for enzyme classification or substrate channeling studies.

Differentiation from Closest Analogs


Divergent Halogen Elimination Resistance

4-Fluoromuconolactone is uniquely resistant to spontaneous dehalogenation. Under identical enzymatic formation conditions, muconate cycloisomerases catalyze a dehalogenation reaction only on chloro- and bromo-substituted substrates, not on the fluorinated version [1]. This results in 4-fluoromuconolactone as the sole major stable product, whereas the chloro analog rapidly undergoes non-enzymatic conversion to a trans-dienelactone [1].

Halogen Elimination
Head‑to‑head
Toggle on vs. off
Stable lactone enables cycloisomerase mechanism studies without non‑enzymatic dehalogenation.
Direct comparison with chloro‑/bromo‑muconates under enzymatic conditions.
Enzymology Halocatechol Catabolism Mechanistic Probe

Kinetic Discrimination by trans-Dienelactone Hydrolase

The fluorinated lactone is a poorer substrate for trans-dienelactone hydrolase (trans-DLH) than its native substrate. The catalytic efficiency (kcat/Km) of trans-DLH for 4-fluoromuconolactone is 82 min⁻¹ μM⁻¹, which is 4-fold lower than the 330 min⁻¹ μM⁻¹ observed for trans-dienelactone [1]. This reduced efficiency is driven by both a 2.5-fold higher Km (1200 vs 480 μM) and a 1.6-fold lower kcat (98,000 vs 159,000 min⁻¹) [1].

Kinetic Discrimination
Head‑to‑head
kcat/Km 82 vs 330 min⁻¹ µM⁻¹
4.0‑fold lower
Distinguishes dienelactone hydrolase types for enzyme classification studies.
trans‑DLH assay, Pseudomonas sp. MT1, pH 7.5, 25 °C.
Enzyme Kinetics Substrate Specificity trans-Dienelactone Hydrolase

Stability Contrast with Chlorinated Congeners

At physiological pH, spontaneous conversion of 4-fluoromuconolactone predominantly yields maleylacetate via a non-specific decomposition pathway; HF elimination to form isomeric dienelactones is negligible [1]. This contrasts sharply with the rapid, non-enzymatic conversion of 4-chloromuconolactone to a toxic protoanemonin derivative observed in chlorocatechol pathways [2]. The overall spontaneous reaction rate is so slow that enzymatic conversion is obligatory for metabolic flux [1].

Spontaneous Pathway
Class‑level
Maleylacetate decomposition vs protoanemonin (chloro)
Cleaner substrate avoids toxic intermediates, supporting metabolic flux studies.
Qualitative pathway switch at pH 7; class‑level inference.
Chemical Stability HF Elimination Metabolic Engineering

4-Fluoromuconolactone Application Scenarios


Mechanistic Probe for Muconate Cycloisomerase Specificity

Use this compound as a non-dehalogenating substrate to study the cycloisomerization mechanism of muconate and chloromuconate cycloisomerases. Its resistance to dehalogenation allows researchers to decouple the isomerization and dehalogenation catalytic activities, enabling precise measurement of cycloisomerase kinetics without the confounding variable of spontaneous chloride elimination [1].

Standardized Substrate for Dienelactone Hydrolase Classification

Screen and classify bacterial dienelactone hydrolases (trans-DLH vs. cis-DLH) based on their ability to hydrolyze 4-fluoromuconolactone. The established kinetic parameters (e.g., kcat/Km of 82 min⁻¹ μM⁻¹ for trans-DLH from Pseudomonas sp. MT1) provide a quantitative benchmark for enzyme characterization, crucial for bioremediation strain engineering [2].

Flux Analysis in 4-Fluorobenzoate Degradation Pathways

Employ this compound as an authentic standard for quantifying metabolic flux bottlenecks in synthetic biology projects aimed at degrading fluorinated aromatic pollutants. Its distinct stability profile ensures it can be accurately tracked via HPLC or LC-MS, reducing background noise from spontaneous byproducts that plague chlorinated pathway intermediates [REFS-1, REFS-2].

Negative Control for Halide Elimination Studies

Use as a negative control when investigating enzymatic halide elimination from 4-chloromuconolactone. Since 4-fluoromuconolactone does not undergo dehalogenation by the same enzymes, it provides a silent chemical background for detecting novel dehalogenase activities in metagenomic screenings of environmental samples [1].

Application
Selection Property
Validation Focus
Cycloisomerase mechanism studies
Non‑dehalogenating fluoro substrate
Isomerization kinetics, decoupled from halide elimination
Dienelactone hydrolase classification
Established kinetic benchmark context
Enzyme specificity and substrate channeling models
Fluorinated pollutant degradation analysis
Stable metabolic intermediate for tracking
HPLC/LC‑MS quantification, reduced background from spontaneous byproducts
Halide elimination screening
Silent chemical background (no dehalogenation)
Detection of novel dehalogenase activities in metagenomic screens
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